molecular formula C23H24F6N6O4 B15136886 Parp7-IN-15

Parp7-IN-15

Cat. No.: B15136886
M. Wt: 562.5 g/mol
InChI Key: BANSZVBMEHYKAV-GJZGRUSLSA-N
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Description

Parp7-IN-15 is a compound that inhibits the activity of poly(ADP-ribose) polymerase 7 (PARP7). PARP7 is an enzyme involved in the regulation of cellular stress responses, DNA repair, and immune function. Inhibitors of PARP7, such as this compound, have shown potential in cancer therapy by restoring type I interferon signaling responses and inducing tumor regression .

Preparation Methods

The synthesis of Parp7-IN-15 involves several steps, including the coupling of specific chemical groups. One method involves the coupling of a thiosemicarbazone group with a benzofuran pyrimidine-one via different linkers . Industrial production methods for this compound are still under development, but they typically involve optimizing reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Parp7-IN-15 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Parp7-IN-15 is unique compared to other PARP inhibitors due to its selectivity for PARP7. Other similar compounds include:

This compound stands out due to its specific inhibition of PARP7, which offers a unique approach to cancer therapy by targeting different pathways involved in tumor progression and immune responses .

Properties

Molecular Formula

C23H24F6N6O4

Molecular Weight

562.5 g/mol

IUPAC Name

4-[(2S)-2-[[3-oxo-3-[(10S)-5-(trifluoromethyl)-8-oxa-1,3,12-triazatricyclo[8.4.0.02,7]tetradeca-2(7),3,5-trien-12-yl]propoxy]methyl]azetidin-1-yl]-5-(trifluoromethyl)-1H-pyridazin-6-one

InChI

InChI=1S/C23H24F6N6O4/c24-22(25,26)13-7-17-20(30-8-13)35-5-4-33(10-15(35)12-39-17)18(36)2-6-38-11-14-1-3-34(14)16-9-31-32-21(37)19(16)23(27,28)29/h7-9,14-15H,1-6,10-12H2,(H,32,37)/t14-,15-/m0/s1

InChI Key

BANSZVBMEHYKAV-GJZGRUSLSA-N

Isomeric SMILES

C1CN([C@@H]1COCCC(=O)N2CCN3[C@@H](C2)COC4=C3N=CC(=C4)C(F)(F)F)C5=C(C(=O)NN=C5)C(F)(F)F

Canonical SMILES

C1CN(C1COCCC(=O)N2CCN3C(C2)COC4=C3N=CC(=C4)C(F)(F)F)C5=C(C(=O)NN=C5)C(F)(F)F

Origin of Product

United States

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